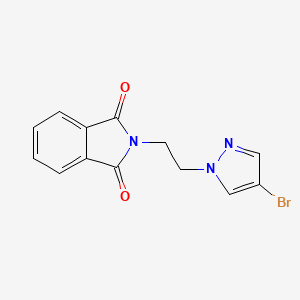

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIYPADYPQQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682002 | |

| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-60-1 | |

| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of the reactivity of its constituent moieties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound, with the CAS Number 1226808-60-1, is a solid substance under standard conditions.[1][2] For optimal stability, it is recommended to be stored under refrigerated conditions.[1] Commercial preparations of this compound are available at a purity of 98%.[1]

Identification and Structure

The fundamental identifiers and structural details of the compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [3] |

| CAS Number | 1226808-60-1 | [3] |

| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [3] |

| Molecular Weight | 320.14 g/mol | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | [3] |

| InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | [3] |

| InChIKey | WFIYPADYPQQLNN-UHFFFAOYSA-N | [3] |

Computed Physicochemical Data

While experimental data for some properties are not publicly available, the following table presents computed values that provide valuable insights into the compound's behavior.

| Property | Computed Value | Source |

| XLogP3 | 1.5 | [3] |

| Topological Polar Surface Area | 55.2 Ų | [3] |

| Heavy Atom Count | 19 | [3] |

| Rotatable Bond Count | 3 | [3] |

Note: These values are computationally derived and may differ from experimentally determined values.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from commercially available reagents:

-

Step 1: Synthesis of N-(2-Aminoethyl)phthalimide. This intermediate is prepared via the Gabriel synthesis, where potassium phthalimide is reacted with 2-bromoethylamine hydrobromide.

-

Step 2: Synthesis of this compound. The final compound is synthesized by the N-alkylation of 4-bromopyrazole with the previously prepared N-(2-bromoethyl)phthalimide.

Detailed Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of the target compound.

Step 1: Synthesis of N-(2-Bromoethyl)phthalimide

This procedure is adapted from established methods for the synthesis of similar compounds.[4]

-

Reagents and Materials:

-

Phthalimide

-

Potassium Carbonate (K₂CO₃)

-

1,2-Dibromoethane

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, suspend 2-(2-bromoethyl)phthalimide, 2-(piperazin-1-yl)ethanol, and K₂CO₃ in acetonitrile.[4]

-

Stir the suspension at room temperature for 30 minutes.[4]

-

Heat the mixture to reflux and maintain for 10 hours.[4]

-

After cooling to room temperature, filter the mixture and wash the solid residue with acetonitrile.[4]

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Recrystallize the resulting crude product from a mixture of ethyl acetate and petroleum ether to yield the purified N-(2-bromoethyl)phthalimide as a white powder.[4]

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

N-(2-Bromoethyl)phthalimide (from Step 1)

-

4-Bromopyrazole

-

Potassium Carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4-bromopyrazole in DMF, add a suitable base such as potassium carbonate.

-

Add N-(2-bromoethyl)phthalimide to the reaction mixture.

-

Heat the mixture to a temperature between 60-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the phthalimide and the C-Br bond.

-

Melting Point Analysis: The melting point of the purified compound should be determined as an indicator of purity.

Reactivity and Biological Activity

Reactivity of the 4-Bromopyrazole Moiety

The 4-bromopyrazole moiety is a key component of the target molecule and its reactivity is of interest for potential further chemical modifications. 4-Bromopyrazole is a versatile building block in organic synthesis. The bromine atom at the 4-position can participate in various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of substituents at this position.[5] It is also known to react with titanium tetrachloride to form binary adducts.[5][6] The pyrazole ring itself is a stable aromatic heterocycle.

Biological Activity

There is currently no publicly available information on the biological activity or any associated signaling pathways for this compound. While various other phthalimide derivatives have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase, these findings cannot be directly extrapolated to the title compound.[7][8] Further research is required to determine the biological profile of this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some experimental data is lacking, a plausible synthetic route and characterization workflow have been proposed to facilitate future research on this compound. The reactivity of the 4-bromopyrazole moiety suggests that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research. Further experimental studies are warranted to fully elucidate its properties and potential applications.

References

- 1. This compound | 1226808-60-1 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 6. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 8. N-(4-Bromopentyl)phthalimide | C13H14BrNO2 | CID 240534 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide (CAS No. 1226808-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a chemical compound containing a 4-bromopyrazole moiety linked to a phthalimide group via an ethyl chain.[1] This molecule belongs to the broader class of N-substituted phthalimides and pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Phthalimides are known to be versatile scaffolds in the development of therapeutic agents, while pyrazole rings are core structures in many pharmacologically active compounds. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a plausible synthetic approach based on established chemical principles, and an exploration of its potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data has been compiled from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 1226808-60-1 | [1] |

| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [1] |

| Molecular Weight | 320.14 g/mol | [1] |

| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [1] |

| Synonyms | This compound, 2-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione | [1] |

| Purity | 98% (as commercially available) | |

| Storage Temperature | Refrigerated |

Synthesis

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of Potassium Phthalimide

Phthalimide is treated with an alcoholic solution of potassium hydroxide to form potassium phthalimide. This salt is a key nucleophile in the subsequent step.

Step 2: N-Alkylation of Potassium Phthalimide

Potassium phthalimide is reacted with a suitable bromo-functionalized pyrazole derivative, likely 1-(2-bromoethyl)-4-bromo-1H-pyrazole, in a polar aprotic solvent such as dimethylformamide (DMF). The phthalimide anion displaces the bromide on the ethyl chain to form the desired product, this compound.

A general procedure for a similar reaction, the synthesis of β-bromoethylphthalimide, involves heating potassium phthalimide with an excess of ethylene dibromide.[2] This suggests that a similar approach could be adapted for the synthesis of the target molecule.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic pathway for this compound.

Potential Biological and Pharmacological Significance (Hypothetical)

Currently, there is no specific biological or pharmacological data available in the public domain for this compound. However, based on the structural motifs present in the molecule, we can infer potential areas of interest for future research.

-

Phthalimide Moiety: Phthalimide derivatives have a well-documented history in drug discovery, with analogs exhibiting a wide range of activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.

-

Pyrazole Moiety: The pyrazole ring is a common scaffold in many approved drugs and investigational compounds, known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

-

4-Bromopyrazole Moiety: The presence of a bromine atom on the pyrazole ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to biological targets or altering its metabolic stability.

Given these characteristics, this compound could be investigated for a variety of therapeutic applications. A logical workflow for the initial biological evaluation of this compound is proposed below.

Caption: A potential workflow for the biological evaluation of the target compound.

Conclusion

This compound is a readily characterizable chemical entity with a clear, albeit currently undocumented, synthetic pathway. While its specific biological functions remain to be elucidated, its structural components suggest a high potential for pharmacological activity. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. Further investigation into its synthesis and a broad screening for biological activity are warranted to uncover its potential applications in medicine.

References

An In-depth Technical Guide to the Molecular Structure of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. While specific experimental crystallographic data for this compound is not publicly available, this document compiles essential information from public chemical databases and analogous structures reported in the scientific literature. This guide offers a detailed, plausible experimental protocol for its synthesis and predicted spectroscopic data to aid researchers in its identification and use. The potential for biological activity is also discussed based on studies of structurally related pyrazole-phthalimide derivatives.

Introduction

This compound is a heterocyclic compound incorporating both a phthalimide and a 4-bromopyrazole moiety linked by an ethyl chain. Phthalimides are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, pyrazole derivatives are prevalent in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and kinase inhibitory activities. The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for further investigation in drug discovery and development. This guide aims to provide a detailed technical resource for researchers working with this molecule.

Molecular Structure and Properties

The fundamental properties of this compound are summarized from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrN₃O₂ |

| Molecular Weight | 320.14 g/mol |

| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione |

| CAS Number | 1226808-60-1 |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br |

| InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 |

digraph "Molecular_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom Definitions

N1 [label="N", pos="0,0!"];

C1 [label="C", pos="-1.2,-0.5!"];

C2 [label="C", pos="-1.2,-1.9!"];

C3 [label="C", pos="0,-2.4!"];

C4 [label="C", pos="1.2,-1.9!"];

C5 [label="C", pos="1.2,-0.5!"];

C6 [label="C", pos="-2.4,0!"];

C7 [label="C", pos="-2.4,-2.4!"];

C8 [label="C", pos="2.4,-2.4!"];

C9 [label="C", pos="2.4,0!"];

O1 [label="O", pos="-3.4,0.5!"];

O2 [label="O", pos="3.4,0.5!"];

N2 [label="N", pos="0,1.4!"];

C10 [label="C", pos="-0.8,2.4!"];

C11 [label="C", pos="0,3.6!"];

N3 [label="N", pos="1.2,3.2!"];

N4 [label="N", pos="1.5,1.9!"];

C12 [label="C", pos="0.8,4.5!"];

C13 [label="C", pos="-0.2,5.2!"];

Br1 [label="Br", pos="-0.5,6.8!"];

// Phthalimide Ring Bonds

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

C1 -- C6;

C2 -- C7;

C4 -- C8;

C5 -- C9;

C6 -- C7;

C8 -- C9;

C6 -- O1 [len=1.5];

C9 -- O2 [len=1.5];

// Ethyl Linker Bonds

N1 -- N2 [len=2];

N2 -- C10;

C10 -- C11;

// Pyrazole Ring Bonds

C11 -- N3;

N3 -- N4;

N4 -- C12;

C12 -- C13;

C13 -- N3;

C13 -- Br1;

// Aromatic markings could be added with more complex node shapes or labels if needed

}

### **3. Synthesis**

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single publication. However, based on general synthetic methods for related N-substituted phthalimides and pyrazole derivatives, a plausible two-step synthesis is proposed.

#### **3.1. Proposed Synthetic Pathway**

The synthesis can be logically approached in two main stages:

1. **Step 1: Synthesis of N-(2-bromoethyl)phthalimide.** This is a standard procedure involving the reaction of phthalic anhydride with 2-aminoethanol, followed by bromination.

2. **Step 2: N-alkylation of 4-bromopyrazole.** The resulting N-(2-bromoethyl)phthalimide is then used to alkylate 4-bromopyrazole.

```dot

digraph "Synthesis_Workflow" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

Start [label="Starting Materials:\nPhthalic Anhydride\n2-Aminoethanol\n4-Bromopyrazole"];

Step1 [label="Step 1: Synthesis of\nN-(2-hydroxyethyl)phthalimide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Step2 [label="Step 2: Bromination to form\nN-(2-bromoethyl)phthalimide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step3 [label="Step 3: N-Alkylation of\n4-Bromopyrazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Product [label="Final Product:\nthis compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Purification [label="Purification\n(e.g., Column Chromatography)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

Start -> Step1;

Step1 -> Step2;

Step2 -> Step3;

Step3 -> Purification;

Purification -> Product;

}

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocols

This procedure is adapted from established methods for the synthesis of N-haloalkylphthalimides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 2-aminoethanol (1 equivalent).

-

Heating: Heat the mixture gently. An exothermic reaction will occur, and the mixture will become a clear liquid. Continue heating for 30 minutes to ensure the formation of N-(2-hydroxyethyl)phthalimide.

-

Bromination: Cool the reaction mixture to room temperature. Slowly add phosphorus tribromide (0.5 equivalents) or another suitable brominating agent (e.g., HBr in acetic acid) while stirring.

-

Reflux: Heat the mixture to reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. The solid product, N-(2-bromoethyl)phthalimide, will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure intermediate.

This N-alkylation protocol is based on general procedures for the alkylation of pyrazoles.

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromopyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the pyrazolide anion.

-

Alkylation: Add a solution of N-(2-bromoethyl)phthalimide (1 equivalent) in the same solvent to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. A solid precipitate of the crude product should form.

-

Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data from related phthalimide and pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.8-7.9 m 2H Protons of the phthalimide aromatic ring ~7.7-7.8 m 2H Protons of the phthalimide aromatic ring ~7.6 s 1H H-5 of the pyrazole ring ~7.5 s 1H H-3 of the pyrazole ring ~4.4 t 2H -CH₂-N(pyrazole) ~4.0 t 2H -CH₂-N(phthalimide)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment ~168 Carbonyl carbons of the phthalimide ~134 Quaternary carbons of the phthalimide ring ~132 Aromatic CH carbons of the phthalimide ring ~130 C-3 of the pyrazole ring ~128 C-5 of the pyrazole ring ~123 Aromatic CH carbons of the phthalimide ring ~92 C-4 (C-Br) of the pyrazole ring ~48 -CH₂-N(pyrazole) ~38 -CH₂-N(phthalimide)

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands are listed below.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment ~3100-3000 Medium C-H stretching (aromatic) ~2980-2850 Medium C-H stretching (aliphatic) ~1770 and ~1710 Strong C=O stretching (symmetric and asymmetric) ~1600 Medium C=C stretching (aromatic) ~1400 Strong C-N stretching ~1100 Medium C-Br stretching

Mass Spectrometry

The expected mass spectrometric data is as follows:

Table 4: Predicted Mass Spectrometry Data

Ionization Mode Expected m/z Assignment ESI+ 320.0, 322.0 (in a ~1:1 ratio) [M+H]⁺ isotopic pattern due to Bromine ESI+ 342.0, 344.0 (in a ~1:1 ratio) [M+Na]⁺ isotopic pattern due to Bromine

Crystallographic Data

As of the date of this publication, no experimental single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed literature. Therefore, precise bond lengths, bond angles, and crystal packing information are not available. Researchers who successfully crystallize this compound are encouraged to deposit their findings in a public repository to advance the scientific understanding of this molecule.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the activities of related pyrazole-phthalimide derivatives suggest potential therapeutic applications. Studies on analogous compounds have shown activities such as:

-

Antimicrobial Activity: Several pyrazole-phthalimide hybrids have been reported to exhibit antibacterial and antifungal properties.

-

Anticancer Activity: The phthalimide moiety is a key component of several anticancer agents, and pyrazole derivatives have also shown promise in this area. It is plausible that this compound could be investigated for its cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibition: Pyrazole-containing compounds are known to be effective inhibitors of various enzymes, including kinases and cyclooxygenases. The potential of this compound as an enzyme inhibitor warrants investigation.

Given the lack of specific biological data, a signaling pathway diagram would be speculative. However, a logical diagram illustrating the potential for this molecule to be used in the development of bioactive compounds is presented below.

Figure 3: Logical Relationship of Structural Moieties to Potential Bioactivity.

Conclusion

This compound is a molecule of significant interest due to the established biological activities of its constituent phthalimide and pyrazole scaffolds. This technical guide provides a consolidated resource for researchers, including its fundamental properties, a detailed proposed synthetic route, and predicted spectroscopic data for its characterization. Although experimental crystallographic and biological data are currently lacking, the information presented herein, derived from analogous compounds, offers a solid foundation for future research and development efforts involving this promising compound. Further experimental validation of the data presented in this guide is highly encouraged.

References

Technical Guide: Physicochemical Properties of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a synthetic organic compound featuring a phthalimide group connected to a brominated pyrazole moiety via an ethyl linker.[1] As with many novel chemical entities, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its potential application in medicinal chemistry and drug development. Solubility directly impacts bioavailability, formulation, and the design of subsequent in vitro and in vivo experiments. This guide provides a summary of available data, general experimental protocols for solubility determination, and a proposed synthetic route.

Physicochemical Data

Table 1: General Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀BrN₃O₂ | PubChem |

| Molecular Weight | 320.14 g/mol | PubChem |

| XLogP3-AA (Predicted) | 1.5 | PubChem |

| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | PubChem |

| CAS Number | 1226808-60-1 | PubChem |

Based on its structure, which contains both polar (imide, pyrazole) and non-polar (aromatic rings, bromo-substituent) functionalities, its solubility is expected to vary significantly across different solvents. The acidic nature of the imide moiety can contribute to its solubility in polar solvents through hydrogen bonding interactions.[2]

Solubility of Structurally Related Compounds

To estimate the solubility behavior of the target compound, it is useful to examine data for the parent phthalimide structure.

Table 2: Solubility of Phthalimide in Various Organic Solvents at Different Temperatures [3][4][5]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Acetone | 283.15 | 135.2 |

| 298.15 | 205.1 | |

| 313.15 | 302.4 | |

| Ethyl Acetate | 283.15 | 78.3 |

| 298.15 | 115.2 | |

| 313.15 | 165.7 | |

| Methanol | 283.15 | 29.1 |

| 298.15 | 45.2 | |

| 313.15 | 67.8 | |

| Ethanol | 283.15 | 18.2 |

| 298.15 | 29.3 | |

| 313.15 | 45.9 | |

| Acetonitrile | 283.15 | 35.8 |

| 298.15 | 54.1 | |

| 313.15 | 78.9 | |

| Toluene | 283.15 | 4.3 |

| 298.15 | 7.6 | |

| 313.15 | 12.9 |

Generally, phthalimide exhibits higher solubility in more polar aprotic solvents like acetone and ethyl acetate and lower solubility in less polar solvents like toluene.[3][4][5] The presence of the N-ethyl-4-bromopyrazole substituent in the target compound will likely alter this solubility profile.

Experimental Protocols for Solubility Determination

For a precise understanding of the solubility of this compound, experimental determination is necessary. A general protocol for determining the solubility of a solid organic compound is outlined below.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Small test tubes or vials with secure caps

-

Constant temperature water bath or incubator

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a series of test tubes, each containing a known volume (e.g., 1 mL) of a different solvent.[6][7]

-

Equilibration: Seal the test tubes and place them in a constant temperature bath. Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent in a volumetric flask.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted phthalimides. A common approach is the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable alkyl halide.

Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound based on the proposed synthetic route.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While specific solubility data is currently lacking, the information on related compounds and the detailed experimental protocols presented here offer a clear path forward for determining these critical parameters. The proposed synthetic workflow provides a practical starting point for the laboratory preparation of this compound. Accurate solubility data, once determined, will be invaluable for the continued investigation and potential development of this molecule.

References

- 1. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. daneshyari.com [daneshyari.com]

- 4. physchemres.org [physchemres.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Spectroscopic and Synthetic Profile of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the compound N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. While specific experimental data for this exact molecule is not extensively published, this document compiles predicted spectroscopic data based on analogous structures and outlines a detailed, plausible experimental protocol for its synthesis. This information is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Compound Identity

-

IUPAC Name: 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione[1]

-

Molecular Formula: C₁₃H₁₀BrN₃O₂[1]

-

Molecular Weight: 320.14 g/mol [1]

-

CAS Number: 1226808-60-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of N-substituted phthalimides and pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85-7.95 | m | 2H | Phthalimide aromatic protons |

| ~7.70-7.80 | m | 2H | Phthalimide aromatic protons |

| ~7.50 | s | 1H | Pyrazole H-5 |

| ~7.45 | s | 1H | Pyrazole H-3 |

| ~4.40 | t | 2H | N-CH₂ (ethyl) |

| ~4.10 | t | 2H | N-CH₂ (ethyl) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Phthalimide) |

| ~134.0 | Aromatic C (Phthalimide) |

| ~132.0 | Aromatic C (Phthalimide) |

| ~123.5 | Aromatic CH (Phthalimide) |

| ~140.0 | Pyrazole C-5 |

| ~130.0 | Pyrazole C-3 |

| ~95.0 | Pyrazole C-4 (C-Br) |

| ~50.0 | N-CH₂ (ethyl) |

| ~38.0 | N-CH₂ (ethyl) |

Table 3: Predicted IR Spectral Data (KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | m | Aromatic C-H stretch |

| ~2950-2850 | w | Aliphatic C-H stretch |

| ~1770 | s | Asymmetric C=O stretch (Phthalimide) |

| ~1710 | s | Symmetric C=O stretch (Phthalimide) |

| ~1600, ~1470 | m | C=C aromatic ring stretch |

| ~1400 | s | C-N stretch |

| ~1050 | m | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 320.0, 322.0 | [M+H]⁺ isotopic pattern for Br |

| 319.0, 321.0 | [M]⁺• isotopic pattern for Br |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the synthesis of N-(2-bromoethyl)phthalimide followed by its reaction with 4-bromopyrazole.

3.1. Synthesis of N-(2-Bromoethyl)phthalimide

This procedure is adapted from established methods for the synthesis of N-haloalkylphthalimides.[2][3]

-

Materials: Phthalimide, potassium hydroxide, absolute ethanol, ethylene dibromide.

-

Step 1: Preparation of Potassium Phthalimide.

-

In a round-bottomed flask, dissolve phthalimide in hot absolute ethanol.

-

Separately, prepare a solution of potassium hydroxide in absolute ethanol.

-

Add the hot phthalimide solution to the potassium hydroxide solution. A precipitate of potassium phthalimide will form.

-

Cool the mixture and filter the precipitate. Wash the solid with acetone and dry.

-

-

Step 2: Synthesis of N-(2-Bromoethyl)phthalimide.

-

In a round-bottomed flask equipped with a reflux condenser, combine potassium phthalimide and an excess of ethylene dibromide.

-

Heat the mixture under reflux for several hours.

-

After cooling, remove the excess ethylene dibromide by distillation under reduced pressure.

-

Extract the crude product with a suitable solvent (e.g., hot ethanol) to separate it from potassium bromide.

-

Purify the product by recrystallization.

-

3.2. Synthesis of this compound

This step involves the N-alkylation of 4-bromopyrazole with the previously synthesized N-(2-bromoethyl)phthalimide.

-

Materials: 4-Bromopyrazole, N-(2-bromoethyl)phthalimide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

To a solution of 4-bromopyrazole in the chosen solvent, add the base and stir for a short period at room temperature.

-

Add a solution of N-(2-bromoethyl)phthalimide in the same solvent to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the final product by column chromatography or recrystallization.

-

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway and subsequent analytical characterization for this compound.

Caption: Synthetic and analytical workflow for this compound.

References

"introduction to phthalimide synthesis methods"

An In-depth Technical Guide to Phthalimide Synthesis

Introduction

Phthalimide, with the chemical formula C₆H₄(CO)₂NH, is a crucial organic compound featuring an imide functional group attached to a phthalic acid derivative.[1][2] It serves as a vital precursor in the synthesis of a wide array of organic compounds, from primary amines via the celebrated Gabriel synthesis to agrochemicals, dyes, polymers, and a variety of pharmaceuticals.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anti-HIV properties.[1][3] This guide provides a detailed overview of the core methods for synthesizing the phthalimide structure, complete with experimental protocols, quantitative data, and process-flow diagrams for researchers and professionals in drug development and chemical synthesis.

Synthesis from Phthalic Anhydride and Ammonia

This is a classical and direct method for preparing phthalimide. The reaction proceeds by heating phthalic anhydride with a source of ammonia, such as aqueous ammonia or ammonium carbonate.[2][4] The nucleophilic ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent heating induces intramolecular cyclization via dehydration to yield the stable five-membered phthalimide ring.[5]

Logical Workflow: Phthalic Anhydride and Ammonia Method

Caption: Workflow for Phthalimide Synthesis via Ammonia.

Quantitative Data

| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |

| Phthalic Anhydride | Aqueous Ammonia (28%) | Heated to fusion (~300°C) | Not specified | 95–97% | [6] |

| Phthalic Anhydride | Ammonium Carbonate | Fused by heating | Not specified | High | [2][4] |

Experimental Protocol

Source: Organic Syntheses Procedure[6]

-

Place a mixture of 500 g (3.4 moles) of phthalic anhydride and 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia into a 5-liter round-bottomed flask.

-

Fit the flask with an air condenser (minimum 10 mm diameter).

-

Heat the flask slowly with a free flame, occasionally shaking, until the mixture reaches a state of quiet fusion at approximately 300°C. During heating, any sublimed material in the condenser should be pushed down with a glass rod.

-

Pour the hot reaction mixture into a crock and cover it to prevent loss by sublimation while it cools.

-

The resulting solid product is practically pure phthalimide.

-

(Optional Purification) The cooled product can be treated with hot water to soften the cake, broken up, transferred to a flask, and boiled with water for a few minutes before filtration.

Synthesis from Phthalic Anhydride and Urea

This method is widely used due to its efficiency and the use of inexpensive, stable reagents. Phthalic anhydride is heated with urea. The reaction mechanism involves the nucleophilic attack of the urea nitrogen on a carbonyl group of the anhydride. This is followed by a series of steps including ring-opening and subsequent intramolecular ring-closing, which forms phthalimide and releases carbamic acid. The carbamic acid decomposes to ammonia and carbon dioxide.

Logical Workflow: Phthalic Anhydride and Urea Method

Caption: Workflow for Phthalimide Synthesis via Urea.

Quantitative Data

| Reactant 1 | Reactant 2 | Molar Ratio (PA:Urea) | Conditions | Yield | Reference |

| Phthalic Anhydride | Urea | 2:1 | Heated in oil bath (140°C) until solidification | ~68% (recrystallized) | [7] |

| Phthalic Anhydride | Urea | 1:0.5 to 1:0.8 | Heated to 120-135°C | >98% purity | [8] |

Experimental Protocol

Source: PierpaLab

-

Mix and grind 5 g (33.8 mmol) of phthalic anhydride and 1 g (16.7 mmol) of urea using a mortar and pestle.

-

Transfer the powder mixture to a 100 mL reaction flask.

-

Heat the flask using an oil bath or heat gun. The solid mass will begin to melt.

-

Continue heating until the mass suddenly solidifies and puffs up, indicating the completion of the reaction.

-

Allow the reaction flask to cool to room temperature.

-

Add 12.5 mL of water to the flask to break up the solid mass and dissolve any unreacted urea.

-

Recover the solid product by vacuum filtration.

-

Recrystallize the crude product from approximately 100 mL of hot ethanol to obtain pure phthalimide crystals.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient alternative to conventional heating for phthalimide synthesis.[9] This method significantly reduces reaction times, often to mere minutes, and frequently proceeds under solvent-free conditions, minimizing waste.[9] The reaction between phthalic anhydride and urea is accelerated by the addition of a catalytic amount of a high-dielectric solvent like dimethylformamide (DMF).

Logical Workflow: Microwave-Assisted Synthesis

Caption: Workflow for Microwave-Assisted Synthesis.

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reaction Time | Yield | Reference |

| Phthalic Anhydride | Urea | DMF (5 drops) | 700 W Microwave | Seconds | Quantitative | |

| Phthalic Anhydride | Urea | None (solvent-free) | 450 W Microwave | 180 seconds | 83.5% | [9] |

| Phthalic Anhydride | Aniline | DMF (1-2 ml) | 800 W Microwave | 4-5 minutes | High |

Experimental Protocol

Source: Cai, Y.-H. (2012)[9]

-

Mix urea and phthalic anhydride in a suitable vessel.

-

Place the mixture into a microwave irradiation instrument.

-

Irradiate the mixture for 180 seconds at a power of 450 W.

-

After irradiation, allow the mixture to cool to room temperature to obtain the crude product.

-

Filter the crude product and wash it with water at room temperature.

-

Subsequently, wash the product with a sodium carbonate solution to remove by-products (e.g., unreacted phthalic anhydride).

-

Dry the resulting pure product in a vacuum oven at 45°C.

The Gabriel Synthesis of N-Alkylphthalimides

The Gabriel synthesis is a cornerstone method for preparing primary amines, and its first step involves the N-alkylation of phthalimide.[10][11] Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups and can be readily deprotonated by a base like potassium hydroxide (KOH) or potassium carbonate to form the potassium salt, potassium phthalimide.[2][10] This phthalimide anion is a potent nucleophile that reacts with primary alkyl halides via an Sₙ2 reaction to form N-alkylphthalimides, effectively preventing the over-alkylation common in direct amination of alkyl halides.[10][12]

Logical Workflow: Gabriel Synthesis (N-Alkylation Step)

Caption: Workflow of the Gabriel Synthesis and Ing-Manske Procedure.

Quantitative Data

| Substrate | Reagent 1 | Reagent 2 | Solvent | Key Feature | Reference |

| Phthalimide | Potassium Hydroxide (KOH) | Primary Alkyl Halide | Ethanol / DMF | Forms potassium phthalimide in situ | [4][13] |

| Potassium Phthalimide | Primary Alkyl Halide | - | DMF (preferred) | Sₙ2 alkylation | [14][15] |

| N-Alkylphthalimide | Hydrazine Hydrate (N₂H₄·H₂O) | - | Refluxing Ethanol | Mild cleavage to primary amine | [11][14][15] |

| N-Alkylphthalimide | Strong Acid (e.g., H₂SO₄) | - | Water | Acid hydrolysis (harsher conditions) | [14] |

Experimental Protocol (General Procedure)

1. Preparation of Potassium Phthalimide:

-

A heated solution of phthalimide in ethanol is added to a solution of potassium hydroxide in ethanol.[1] The desired potassium phthalimide salt precipitates and can be collected.[1]

2. N-Alkylation:

-

The sodium or potassium salt of phthalimide is reacted with a primary alkyl halide in a suitable solvent like DMF to give the corresponding N-alkylphthalimide.[11][14]

3. Cleavage via Ing-Manske Procedure:

-

The N-alkylphthalimide is refluxed with hydrazine hydrate in ethanol.[14][15] This reaction cleaves the N-alkyl group, yielding the desired primary amine and a phthalhydrazide precipitate, which can be removed by filtration.[11]

References

- 1. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. CN111548300A - Synthesis process of phthalimide - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. byjus.com [byjus.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 15. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Application Notes and Protocols for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a synthetic organic compound that incorporates two key pharmacophores: a brominated pyrazole ring and a phthalimide moiety. The pyrazole nucleus is a common feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties. Similarly, the phthalimide scaffold is present in various therapeutic agents and is known for its diverse pharmacological effects, such as anti-inflammatory, immunomodulatory, and antimicrobial activities. The combination of these two moieties in this compound suggests its potential as a versatile building block and a candidate for screening in various drug discovery programs.

These application notes provide a framework for the potential utility of this compound in medicinal chemistry, including detailed, representative protocols for its synthesis and subsequent biological evaluation. While specific biological activity data for this particular compound is not extensively available in public literature, the provided protocols are based on established methodologies for analogous compounds containing pyrazole and phthalimide scaffolds.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [1] |

| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [1] |

| Molecular Weight | 320.14 g/mol | [1] |

| CAS Number | 1226808-60-1 | [1] |

| Appearance | White to cream crystalline powder (predicted) | [2] |

| Purity | Typically ≥98% from commercial suppliers | [3] |

| Storage | Recommended to be stored refrigerated. | [3] |

Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward N-alkylation of 4-bromopyrazole with N-(2-bromoethyl)phthalimide. This method is a common and effective way to form the N-C bond on the pyrazole ring.

Diagram of Synthetic Workflow

References

Application Notes and Protocols for the N-alkylation of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyrazoles, based on general literature procedures.[1][2][3] This data can be used as a starting point for optimizing the reaction for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Methyl Iodide | NaH | DMF | 0 to 25 | 4 - 12 | 85 - 95 |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 - 24 | 70 - 85 |

| Benzyl Bromide | KOH | DMSO | 25 | 6 - 18 | 80 - 90 |

| Allyl Bromide | Cs₂CO₃ | DMF | 25 | 2 - 6 | 90 - 98 |

Experimental Protocols

Protocol: N-Alkylation of this compound using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of the pyrazole ring in this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the starting material in anhydrous DMF (approximately 10 mL per 1 mmol of substrate).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Visualizations

Caption: Experimental workflow for the N-alkylation of this compound.

Caption: Signaling pathway for the N-alkylation of the pyrazole ring.

References

Application Notes and Protocols: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide as a key intermediate in the synthesis of bioactive molecules. Due to the limited publicly available data on the direct use of this specific phthalimide, this document focuses on the application of its deprotected form, 2-(4-bromopyrazol-1-yl)ethanamine, a versatile building block for constructing a variety of biologically active compounds. The phthalimide group serves as a stable and efficient protecting group for the primary amine, allowing for clean and high-yielding synthetic transformations.

Introduction: The Role of the 4-Bromopyrazole Moiety

The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom at the 4-position of the pyrazole ring offers a strategic handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity and modulate the biological activity of the final compounds. The ethylamine linker provides a flexible connection point for the attachment of various pharmacophoric groups.

Synthetic Utility of this compound

N-(2-(4-Bromopyrazol-1-yl)phthalimide is primarily employed as a stable, crystalline solid that facilitates the introduction of the 2-(4-bromopyrazol-1-yl)ethylamino moiety into a target molecule. The phthalimide group effectively protects the primary amine from unwanted side reactions during preceding synthetic steps. The true synthetic value is realized upon the deprotection of the phthalimide to yield 2-(4-bromopyrazol-1-yl)ethanamine, which can then be elaborated into a diverse range of bioactive derivatives.

A generalized workflow for the utilization of this compound is depicted below:

Caption: General synthetic workflow utilizing this compound.

Application in the Synthesis of Bioactive Amides

The free amine, 2-(4-bromopyrazol-1-yl)ethanamine, is a versatile nucleophile for the synthesis of a wide array of amide derivatives. Amides are a cornerstone of medicinal chemistry, forming stable linkages and participating in crucial hydrogen bonding interactions with biological targets.

Synthesis of Pyrazole Carboxamide Derivatives as Potential Insecticides and Fungicides

Recent studies have highlighted the potential of pyrazole carboxamides as potent agrochemicals. The N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton, when combined with a pyrazole carboxamide, has shown promising insecticidal and fungicidal activities. While not directly using the 4-bromo substituted pyrazole, the synthetic strategy is highly relevant.

Table 1: Representative Bioactivity of Pyrazole Carboxamide Analogs

| Compound ID | Target Pest/Fungus | Activity Type | IC50 / LC50 (µg/mL) |

| 4a-14 | Plutella xylostella | Insecticidal | 0.0031 |

| 4a-14 | Frankliniella occidentalis | Insecticidal | 0.0097 |

| 4a-14 | Aphis craccivora | Insecticidal | 0.019 |

| 4b-11 | Botrytis cinerea | Fungicidal | 0.49 |

Data is illustrative and based on analogous structures from published research.

Experimental Protocol: Synthesis of a Representative N-(2-(4-Bromopyrazol-1-yl)ethyl)benzamide

This protocol outlines a general procedure for the synthesis of an amide derivative from 2-(4-bromopyrazol-1-yl)ethanamine.

Step 1: Synthesis of this compound

-

To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour into water.

-

Collect the precipitate by filtration, wash with water, and dry to afford this compound.

Step 2: Deprotection to 2-(4-Bromopyrazol-1-yl)ethanamine

-

Suspend this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (4.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-bromopyrazol-1-yl)ethanamine, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Amide Coupling

-

Dissolve 2-(4-bromopyrazol-1-yl)ethanamine (1.0 eq) and a carboxylic acid of interest (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with aqueous solutions of HCl (1M), NaHCO3 (saturated), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-(2-(4-bromopyrazol-1-yl)ethyl)amide.

Caption: Amide bond formation from 2-(4-bromopyrazol-1-yl)ethanamine.

Application in the Synthesis of Bioactive Ureas

Urea-containing compounds are of significant interest in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, often leading to high-affinity interactions with biological targets. The 2-(4-bromopyrazol-1-yl)ethanamine intermediate can be readily converted to various urea derivatives.

Synthesis of Pyrazolyl Ureas as Potential Kinase Inhibitors

Many kinase inhibitors incorporate a urea moiety to interact with the hinge region of the kinase domain. The pyrazole scaffold is also a common feature in kinase inhibitors. The combination of these two pharmacophores through the ethyl linker could lead to the discovery of novel and potent kinase inhibitors.

Table 2: Representative Kinase Inhibitory Activity of Urea-Containing Compounds

| Compound Class | Target Kinase | Activity | IC50 (nM) |

| Diaryl Ureas | p38 MAP Kinase | Inhibitor | < 100 |

| Pyrazolyl Ureas | JNK | Inhibitor | < 50 |

| Pyrimidine Ureas | Aurora A Kinase | Inhibitor | < 20 |

Data is illustrative and based on analogous structures from published research.

Experimental Protocol: Synthesis of a Representative N-(2-(4-Bromopyrazol-1-yl)ethyl)-N'-phenylurea

This protocol provides a general method for the synthesis of a urea derivative from 2-(4-bromopyrazol-1-yl)ethanamine.

-

Dissolve 2-(4-bromopyrazol-1-yl)ethanamine (1.0 eq) in a suitable aprotic solvent such as THF or DCM.

-

Add an isocyanate of interest (e.g., phenyl isocyanate) (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N,N'-disubstituted urea.

Caption: Urea synthesis from 2-(4-bromopyrazol-1-yl)ethanamine.

Potential Signaling Pathway Interactions

While specific data for derivatives of this compound is not available, based on the known activities of pyrazole-containing molecules, potential biological targets include various protein kinases. For instance, pyrazole derivatives have been shown to inhibit kinases involved in cell proliferation and inflammation signaling pathways.

Caption: Potential inhibition of the MAPK signaling pathway by pyrazole derivatives.

Conclusion

This compound is a valuable synthetic intermediate for accessing the versatile building block, 2-(4-bromopyrazol-1-yl)ethanamine. This amine serves as a key precursor for the synthesis of a wide range of bioactive molecules, particularly amides and ureas, with potential applications in drug discovery and agrochemicals. The protocols and data presented herein, though based on analogous structures, provide a strong foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold.

Application Notes and Protocols: Reaction of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide with Amines for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a valuable synthetic intermediate in medicinal chemistry. The phthalimide group serves as a robust protecting group for the primary amine, allowing for the stable storage and handling of the 2-(4-Bromopyrazol-1-yl)ethyl)amine moiety. The pyrazole ring, particularly when substituted with a bromine atom, offers a versatile handle for further functionalization, for instance, through cross-coupling reactions.

The reaction of this compound with amines is typically a two-step process. The first step involves the deprotection of the phthalimide group to liberate the primary amine, 2-(4-Bromopyrazol-1-yl)ethanamine. This is a classic transformation known as the Gabriel synthesis. The resulting primary amine is a versatile nucleophile that can then be reacted with a wide range of electrophiles to generate a library of compounds for drug discovery and development. This document provides detailed protocols and reaction mechanisms for both the deprotection step and subsequent derivatization reactions of the primary amine.

Part 1: Deprotection of this compound

The removal of the phthalimide protecting group is most commonly and efficiently achieved via hydrazinolysis, a method known as the Ing-Manske procedure.[1][2] This method is favored for its mild and neutral reaction conditions, which are compatible with a wide variety of functional groups.[2][3]

Reaction Mechanism: Hydrazinolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrazine attacks one of the carbonyl carbons of the phthalimide ring. A subsequent intramolecular cyclization releases the desired primary amine and forms the stable phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion.[1][4]

Experimental Protocol: Deprotection via Hydrazinolysis

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Methanol

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[3]

-

Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[3]

-

Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.[3]

-

Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining precipitate and to protonate the liberated amine.[3]

-

Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[3]

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.[3]

-

Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromopyrazol-1-yl)ethanamine.

-

The product can be further purified by column chromatography or distillation if necessary.

Quantitative Data for Phthalimide Deprotection

The following table summarizes typical reaction conditions and yields for the hydrazinolysis of N-substituted phthalimides, which can be used as a starting point for optimization.

| Substrate Type | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylphthalimide | Hydrazine Hydrate (1.5-2) | Ethanol | Reflux | 2-4 | >80 | [3] |

| N-Arylphthalimide | Hydrazine Hydrate (2-10) | Ethanol | Reflux | 4-12 | 70-90 | [5] |

| PEG-Phthalimide | Aqueous Hydrazine (40) | THF | Room Temp | 4 | 70-85 | [6] |

| Phthalimido-β-lactam | Hydrazine Hydrate | Methanol | Room Temp | 1-2 | High | [7] |

Part 2: Reactions of 2-(4-Bromopyrazol-1-yl)ethanamine

The primary amine, 2-(4-Bromopyrazol-1-yl)ethanamine, is a versatile nucleophile that can undergo a variety of reactions to form stable covalent bonds, making it an excellent scaffold for building compound libraries in drug discovery.[8][]

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

Application Note: A Comprehensive Protocol for Monitoring the Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The pyrazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4] The synthesis of this target molecule, typically via N-alkylation of 4-bromopyrazole, requires careful monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurity formation. This document provides detailed protocols for monitoring the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Reaction Scheme

The synthesis of this compound generally proceeds via the N-alkylation of 4-bromopyrazole with N-(2-bromoethyl)phthalimide in the presence of a suitable base and solvent.

Scheme 1: General synthesis of this compound.

Experimental Protocols

Protocol 1: Reaction Progress Monitoring by Thin Layer Chromatography (TLC)

TLC is a rapid and effective qualitative technique for monitoring the consumption of starting materials and the formation of the product.[3]

Materials:

-

TLC plates (Silica gel 60 F254)

-

Developing chamber

-

Eluent system (e.g., a mixture of hexanes and ethyl acetate)[5]

-

UV lamp (254 nm)

-

Capillary tubes for spotting

Procedure:

-

Prepare a developing chamber with the chosen eluent system (e.g., 70:30 Hexanes:Ethyl Acetate). Allow the chamber to saturate with solvent vapors.

-

At regular time intervals (e.g., 0, 1, 2, 4, and 6 hours), withdraw a small aliquot (a few drops) of the reaction mixture.

-

Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

On a single TLC plate, spot the diluted reaction mixture alongside the starting materials (4-bromopyrazole and N-(2-bromoethyl)phthalimide) as references.

-

Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.

-

Remove the plate, mark the solvent front, and allow it to dry.

-

Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture, providing quantitative data on reaction progress.[6]

Materials:

-

Gas chromatograph coupled with a mass spectrometer

-

Appropriate GC column (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane column)[6]

-

Sample vials

-

Solvent for dilution (e.g., dichloromethane)

-

Internal standard (optional, for precise quantification)

Procedure:

-

Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture in a vial containing a suitable solvent. If using an internal standard, add a known concentration to the diluted sample.[6]

-

GC-MS Analysis:

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

-

-

Data Interpretation: Identify the peaks for starting materials and the product based on their retention times and mass fragmentation patterns.[7] The relative peak areas can be used to determine the percentage conversion over time.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability.[8]

Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)

-

Acid modifier (e.g., formic acid or phosphoric acid)[9]

-

Sample vials and filters

Procedure:

-

Sample Preparation: Prepare samples by taking aliquots from the reaction mixture at various times, quenching the reaction, and diluting with the mobile phase. Filter the samples through a 0.45 µm filter before injection.

-

HPLC Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Data Interpretation: Monitor the decrease in the peak area of the reactants and the increase in the peak area of the product. The percentage of each component can be calculated from the peak areas at each time point to quantify reaction conversion.

Protocol 4: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the product and can also be used to monitor the reaction by observing characteristic signal changes.

Procedure:

-

Withdraw an aliquot of the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Data Interpretation: Monitor the disappearance of the N-H proton of 4-bromopyrazole and the appearance of new signals corresponding to the ethyl bridge and the shifted pyrazole ring protons in the product.[10][11] Key signals to monitor include:

-

4-Bromopyrazole (Starting Material): Characteristic signals for the pyrazole ring protons.

-

This compound (Product):

-

Data Presentation

The quantitative data obtained from HPLC or GC-MS analysis can be summarized in a table to track the reaction progress effectively.

| Time (hours) | 4-Bromopyrazole (%) | N-(2-bromoethyl)phthalimide (%) | Product (%) | Byproduct(s) (%) |

| 0 | 50.0 | 50.0 | 0.0 | 0.0 |

| 1 | 35.2 | 34.8 | 30.0 | < 0.1 |

| 2 | 20.5 | 20.1 | 59.2 | 0.2 |

| 4 | 5.1 | 4.9 | 89.5 | 0.5 |

| 6 | < 1.0 | < 1.0 | >98.0 | 0.7 |

Table 1: Example of reaction progress data obtained from HPLC analysis.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for monitoring the synthesis of this compound.

Caption: Workflow for synthesis and monitoring.

References

- 1. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. phthalimide analysis - Chromatography Forum [chromforum.org]

- 9. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 12. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]